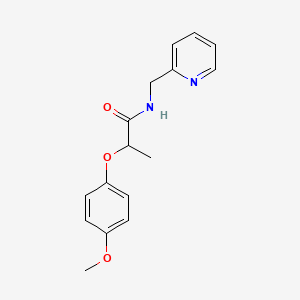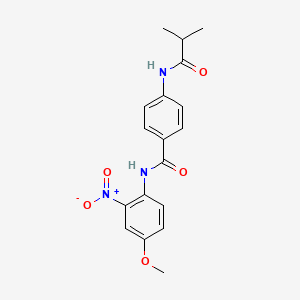
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide, also known as JNJ-42041935, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It was first synthesized in 2010 by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has since been the subject of numerous scientific studies.
Wirkmechanismus
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide is a selective inhibitor of the protein kinase CK1δ, which plays a role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1δ, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide disrupts these processes and induces cell death in cancer cells. In diabetes research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity by inhibiting the activity of CK1δ in the liver. In neurodegenerative disorder research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the activity of CK1δ in the brain.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the growth of tumor cells, induce apoptosis, and reduce tumor volume in animal models. In diabetes research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its selectivity for CK1δ, which allows for the study of the specific effects of CK1δ inhibition on cellular processes. Another advantage is its small molecular size, which allows for easy penetration of cell membranes and tissues. One limitation of using 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its potential toxicity, which may limit its use in certain cell types or animal models.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is the study of its potential therapeutic applications in other diseases, such as inflammatory disorders and viral infections. Another direction is the development of more potent and selective inhibitors of CK1δ, which may have improved efficacy and safety profiles. Additionally, the study of the mechanisms underlying the effects of 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide on cellular processes may provide insights into the pathogenesis of various diseases and lead to the development of novel therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In diabetes research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(21-15-8-6-14(20-2)7-9-15)16(19)18-11-13-5-3-4-10-17-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRGTLYYCUMCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)-3-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4105212.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4105219.png)
![1-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105220.png)
![N-{[4-allyl-5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4105235.png)

![N-(4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4105249.png)
![N-benzyl-3-({[(6-chloro-1,3-benzodioxol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B4105252.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)butanamide](/img/structure/B4105263.png)
![N-[(1-benzyl-3-pyrrolidinyl)methyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4105270.png)
![10-(4-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4105277.png)
![N-{[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4105290.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4105297.png)

![10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4105322.png)